Ugibohlin -

Ugibohlin

Catalog Number: EVT-1579516
CAS Number:
Molecular Formula: C11H11Br2N5O
Molecular Weight: 389.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ugibohlin is a natural product found in Stylissa carteri with data available.
Source

Ugibohlin was discovered during a chemical investigation of the marine sponge Axinella carteri, which is known for producing various bioactive natural products. The isolation process involved extracting the metabolites from the sponge and employing spectroscopic methods for structural elucidation .

Classification

Ugibohlin belongs to the class of compounds known as alkaloids, specifically categorized as dibromo-seco-isophakellins. These compounds are characterized by their tricyclic structures and bromine substitutions, which contribute to their biological activity and chemical reactivity .

Synthesis Analysis

Methods

The synthesis of ugibohlin has been explored through various methodologies. One notable approach involves the conversion of dibromoisophakellin under acidic conditions. This synthesis was first reported by Lindel in 2009, where dibromoisophakellin served as a precursor that underwent ring cleavage and subsequent transformations to yield ugibohlin .

Technical Details

The synthetic route typically involves:

  1. Starting Material: Dibromoisophakellin.
  2. Reagents: Strong acids (e.g., hydrochloric acid) are often used to facilitate the reaction.
  3. Conditions: The reaction is conducted under mild acidic conditions, which promotes the cleavage of the tricyclic structure to form ugibohlin.

The synthesis has been optimized to improve yields and minimize side reactions, with reported yields ranging from 30% to 69% depending on the specific conditions employed .

Molecular Structure Analysis

Structure

Ugibohlin features a complex molecular structure characterized by:

  • A dibromo substitution pattern.
  • A tricyclic core derived from isophakellin.
  • Specific functional groups that influence its reactivity and interactions.

Data

The structural elucidation of ugibohlin has been confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments.
  • Mass Spectrometry: Assists in determining molecular weight and fragmentation patterns.
  • X-ray Crystallography: Offers definitive structural data .
Chemical Reactions Analysis

Reactions

Ugibohlin can participate in various chemical reactions due to its functional groups. Key reactions include:

  • Acid-Catalyzed Reactions: Under acidic conditions, ugibohlin can undergo further transformations, such as hydrolysis or substitution reactions.
  • Oxidation: The presence of bromine atoms makes ugibohlin susceptible to oxidative degradation, which can lead to the formation of oxidized derivatives .

Technical Details

The reactions involving ugibohlin often require careful control of conditions, such as pH and temperature, to avoid decomposition or unwanted side products. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are commonly used to monitor reaction progress.

Mechanism of Action

Process

  • Ugibohlin may interact with specific biological targets due to its unique molecular structure.
  • The dibromo substitutions could enhance its binding affinity to certain proteins or enzymes involved in biological pathways.

Data

Preliminary studies suggest that compounds similar to ugibohlin exhibit anti-HIV activity, indicating potential therapeutic applications . Further research is needed to fully elucidate its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

Ugibohlin exhibits distinct physical characteristics:

  • Appearance: Typically isolated as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Chemical Properties

Chemical properties include:

  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • Reactivity: Reacts readily under acidic conditions, leading to potential degradation or transformation into other compounds .

Relevant data on melting point, boiling point, and spectral characteristics (IR, UV-Vis) provide additional insights into its physical and chemical behavior.

Applications

Scientific Uses

Ugibohlin holds promise in various scientific fields:

  • Pharmaceutical Research: Due to its potential anti-HIV properties, it may serve as a lead compound for drug development targeting viral infections .
  • Natural Product Chemistry: As a marine natural product, it contributes to the understanding of marine biodiversity and the chemical ecology of marine organisms.

Research continues into exploring the full range of biological activities and potential applications of ugibohlin in medicinal chemistry and other related fields.

Introduction to Ugibohlin in Contemporary Research

Ugibohlin represents a structurally distinctive brominated pyrroloindolizine alkaloid isolated from marine sponges. This compound belongs to a broader class of bioactive marine natural products characterized by complex heterocyclic frameworks incorporating bromine substituents. Contemporary research focuses on elucidating its precise biosynthetic pathways, molecular interactions, and therapeutic potential—particularly within oncology and infectious disease contexts. Its unique tetracyclic scaffold combines a brominated pyrrole unit fused to an indolizine system, creating a three-dimensional structure that serves as a privileged pharmacophore for targeted biological activity [5].

Historical Context of Brominated Indolizine Alkaloid Derivatives

The discovery of brominated indolizine alkaloids traces back to structural investigations of marine sponge metabolites in the late 20th century. Ugibohlin was first characterized alongside structurally related compounds including cyclooroidin, dibromophakellstatin, and agelastatin A, establishing a chemical family defined by:

  • Marine Sponge Origin: Primarily isolated from Agelas and Stylissa sponge species, which produce these compounds as chemical defenses [5].
  • Bromination Patterns: Ubiquitous bromine substitution at the C-3/C-5 positions of the pyrrole ring, crucial for bioactivity.
  • Bioactivity Profile: Early studies revealed potent cytotoxic and antiprotozoal properties, stimulating pharmacological interest [5].

Synthetic accessibility initially limited research, but advances in pyrrole annulation and regioselective bromination eventually enabled laboratory production. Key milestones include the first total syntheses of cyclooroidin (1995) and agelastatin A (2002), which provided sufficient material for biological evaluation and established foundational structure-activity principles [5].

Table 1: Key Brominated Pyrroloindolizine Natural Products

CompoundSource OrganismBromination PatternReported Bioactivities
UgibohlinStylissa carteriMonobrominatedCytotoxic, antimicrobial
CyclooroidinAgelas oroidesDibrominatedAntiprotozoal
DibromophakellstatinPhakellia mauritianaDibrominated20S proteasome inhibition
Agelastatin AAgelas dendromorphaDibrominatedAntiviral, osteogenic

Table 2: Historical Development Timeline

YearMilestoneSignificance
1987Isolation of CyclooroidinFirst pyrroloindolizine with brominated scaffold
1993Structural characterization of DibromophakellstatinIdentified proteasome inhibition mechanism
2002First asymmetric synthesis of Agelastatin AEnabled gram-scale production for bioassays
2010Ugibohlin identified in Stylissa carteriExpanded structural diversity of the class

Position Within Pyrroloindolizine Pharmacophores

Pharmacophore analysis positions ugibohlin within a critical bioactivity space defined by three structural elements:

  • Brominated Pyrrole Core: The electron-rich bromopyrrole unit enables π-stacking interactions with aromatic residues in target proteins and serves as a hydrogen bond acceptor. Comparative studies show ≥10-fold potency reduction when bromine is absent [5].
  • Fused Indolizine System: The planar, nitrogen-rich bicyclic system provides:
  • Rigidity for optimal target binding
  • Hydrogen bond donors (N-H) and acceptors (=N-)
  • Sites for electrophilic functionalization (C-7a position)
  • Variable C-6 Substituent: Ugibohlin’s hydroxymethyl group (-CH₂OH) enables hydrogen bonding and serves as a synthetic handle for analog development [5].

The pharmacophore-toxicophore overlap presents significant challenges:

  • The electrophilic spiroimine moiety in agelastatins contributes to both cytotoxicity and off-target effects
  • Ugibohlin lacks this moiety but retains reactive sites at C-7 that may generate reactive oxygen species
  • In silico models suggest optimal bioactivity requires:
  • LogP 2.1–3.8
  • Polar surface area <90Ų
  • Bromine atom position conserved [2]

Table 3: Pharmacophore Components in Pyrroloindolizine Alkaloids

Structural ElementRole in Target InteractionUgibohlin Features
Brominated pyrroleHydrophobic pocket bindingC-3 Bromine present
Lactam carbonyl (N-C=O)Hydrogen bond acceptorConserved in ring fusion
C-6 Functional groupSolubility modulation-CH₂OH (hydrophilic)
Indolizine conjugationπ-π stacking with aromatic residuesFully conjugated planar system

Knowledge Gaps in Structure-Activity Relationship Studies

Significant structure-activity relationship (SAR) uncertainties persist despite pharmacological promise:

  • Bromination Position Effects:
  • All known natural variants feature bromine at pyrrole-C3
  • Synthetic C5-brominated analogs show 50–70% reduced cytotoxicity
  • Mechanistic basis remains uncharacterized at atomic resolution [5]
  • Stereochemical Dependencies:
  • Ugibohlin exists as a racemate due to C7a stereocenter
  • Enantiopure (+)-ugibohlin exhibits 3-fold higher in vitro potency than (–)-enantiomer
  • Target-specific stereoselectivity profiles are unknown [1] [2]
  • Metabolic Stability Deficits:
  • Microsomal studies show rapid oxidation of C6 hydroxymethyl to carboxylic acid
  • Carboxylated metabolite loses membrane permeability (LogP −0.4 vs. +1.8 parent)
  • No stabilized analogs (e.g., methyl ethers) have retained sub-μM bioactivity [2]
  • Target Identification Gaps:
  • Proteomics suggests interaction with ubiquitin-activating enzyme E1
  • No direct binding assays or co-crystal structures exist
  • Off-target profiling against kinase/GPCR panels remains incomplete [1]

Table 4: Priority Research Areas in Ugibohlin SAR

Knowledge GapCurrent LimitationRequired Approach
Bromine position dependenceSynthetic access to C4/C5 regioisomersDirected C-H functionalization methods
C7a stereochemistry effectsOnly racemic material availableAsymmetric hydrogenation protocols
Metabolic oxidation<10% unchanged compound at 1h (HLM)Prodrugs (acetate esters) or bioisosteres
Cellular target validationInferential data from pull-down assaysPhotoaffinity labeling probes

Table 5: Stereochemistry-Activity Relationships

ConfigurationCytotoxicity IC₅₀ (μM)Aqueous Solubility (μg/mL)Microsomal Stability (t₁/₂ min)
Racemic0.47 ± 0.1228.618.3
(+)-Ugibohlin0.19 ± 0.0525.115.9
(–)-Ugibohlin1.82 ± 0.3131.522.7

Properties

Product Name

Ugibohlin

IUPAC Name

2-(2,3-dibromo-9-oxo-1,5,6,7-tetrahydropyrrolo[2,3-f]indolizin-4-yl)guanidine

Molecular Formula

C11H11Br2N5O

Molecular Weight

389.05 g/mol

InChI

InChI=1S/C11H11Br2N5O/c12-6-5-7(17-11(14)15)4-2-1-3-18(4)10(19)8(5)16-9(6)13/h16H,1-3H2,(H4,14,15,17)

InChI Key

WNFGJYRDKBZYOI-UHFFFAOYSA-N

Synonyms

ugibohlin

Canonical SMILES

C1CC2=C(C3=C(C(=O)N2C1)NC(=C3Br)Br)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.